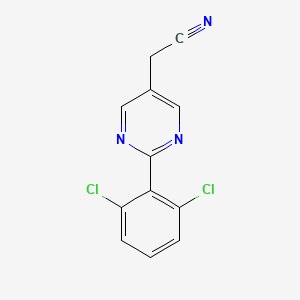
2-(2,6-Dichlorophenyl)pyrimidine-5-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dichlorophenyl)pyrimidine-5-acetonitrile is a chemical compound with the molecular formula C12H7Cl2N3 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)pyrimidine-5-acetonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with a suitable pyrimidine derivative under specific conditions. One common method involves the use of a base, such as potassium tert-butoxide, in an organic solvent like N-methylpyrrolidone. The reaction is carried out at low temperatures (0–5°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dichlorophenyl)pyrimidine-5-acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(2,6-Dichlorophenyl)pyrimidine-5-acetonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dichlorophenyl)pyrimidine-5-acetonitrile is not well-documented. as a pyrimidine derivative, it may interact with various biological targets, including enzymes and receptors. The exact molecular targets and pathways involved would depend on the specific application and derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminopyrimidine Derivatives: These compounds share the pyrimidine core and have applications in medicinal chemistry, particularly as anti-tubercular agents.
2,4,6-Trichloropyrimidine: Another pyrimidine derivative with different substitution patterns, used in various chemical syntheses.
Uniqueness
2-(2,6-Dichlorophenyl)pyrimidine-5-acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H7Cl2N3 |
|---|---|
Peso molecular |
264.11 g/mol |
Nombre IUPAC |
2-[2-(2,6-dichlorophenyl)pyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-2-1-3-10(14)11(9)12-16-6-8(4-5-15)7-17-12/h1-3,6-7H,4H2 |
Clave InChI |
GGPOZLJCBHLPCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C2=NC=C(C=N2)CC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


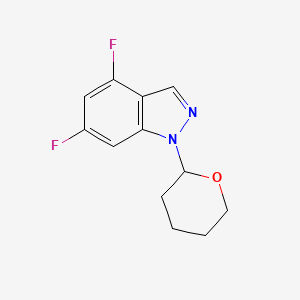





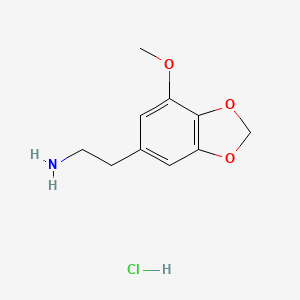
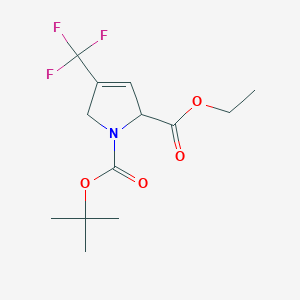

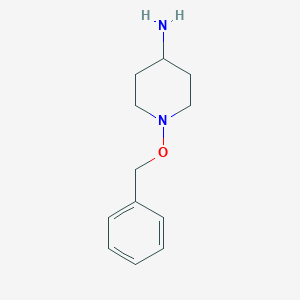



![(2S,3S,4R,5R,6S)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14035276.png)
